molecular formula C25H22O3 B4890820 3-(4-biphenylyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one

3-(4-biphenylyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one

Cat. No. B4890820
M. Wt: 370.4 g/mol
InChI Key: ALKGAVRPKHEIFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-biphenylyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one, commonly known as BM-13177, is a synthetic compound that belongs to the class of coumarin derivatives. It is widely used in scientific research for its potential pharmacological properties.

Mechanism of Action

The mechanism of action of BM-13177 is not fully understood. However, studies have suggested that it may exert its pharmacological effects by modulating various signaling pathways in the body. For instance, BM-13177 has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. BM-13177 has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
BM-13177 has been reported to exhibit various biochemical and physiological effects. Studies have shown that it may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. BM-13177 has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, BM-13177 has been reported to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using BM-13177 in lab experiments is its potential pharmacological properties. BM-13177 has been reported to exhibit various biological activities, making it a promising compound for drug development. However, one of the limitations of using BM-13177 is its low solubility in water, which may affect its bioavailability and limit its application in certain assays.

Future Directions

There are several future directions for the study of BM-13177. One potential direction is to investigate its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Studies have suggested that BM-13177 may exert neuroprotective effects by reducing oxidative stress and inflammation in the brain. Another potential direction is to investigate its potential application in the treatment of cancer. Studies have shown that BM-13177 may induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. Further studies are needed to explore the full potential of BM-13177 in these areas.

Synthesis Methods

BM-13177 can be synthesized through a series of chemical reactions. The first step involves the condensation of 4-biphenylcarboxaldehyde with ethyl acetoacetate in the presence of a base to form 3-(4-biphenylyl)-6-ethyl-2-methyl-4H-chromen-4-one. The second step involves the methylation of the hydroxyl group at position 7 using dimethyl sulfate to obtain 3-(4-biphenylyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one (BM-13177).

Scientific Research Applications

BM-13177 has been extensively studied for its potential pharmacological properties. It has been reported to exhibit various biological activities, such as anti-inflammatory, antioxidant, and anticancer properties. BM-13177 has also been studied for its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

properties

IUPAC Name

6-ethyl-7-methoxy-2-methyl-3-(4-phenylphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O3/c1-4-17-14-21-23(15-22(17)27-3)28-16(2)24(25(21)26)20-12-10-19(11-13-20)18-8-6-5-7-9-18/h5-15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKGAVRPKHEIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=CC=C(C=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-biphenylyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one

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